molecular formula C22H29N3O5S B2788305 N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 899993-86-3

N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No.: B2788305
CAS No.: 899993-86-3
M. Wt: 447.55
InChI Key: NQNUIWLZIXTVOB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a heterocyclic compound featuring a thiadiazinan ring system with a sulfone (1,1-dioxido) group, an acetamide linker, and substituted aryl groups. The 2,5-dimethoxyphenyl moiety contributes electron-donating properties, while the 2,5-dimethylbenzyl substituent enhances lipophilicity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-16-6-7-17(2)18(12-16)14-24-10-5-11-25(31(24,27)28)15-22(26)23-20-13-19(29-3)8-9-21(20)30-4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNUIWLZIXTVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and related case studies based on diverse sources.

Chemical Structure and Properties

The compound features a thiadiazine core and multiple functional groups that contribute to its unique chemical properties. The presence of methoxy and dimethylbenzyl substituents enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Properties : It shows potential as an antimicrobial agent against several pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce ROS in cancer cells, leading to apoptosis.

Anticancer Studies

A study evaluated the effects of related thiadiazine derivatives on various cancer cell lines. The results indicated significant antiproliferative effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide. The mechanism involved selective inhibition of topoisomerase II activity without DNA intercalation .

CompoundCell LineIC50 (µM)Mechanism
Thiadiazine Derivative ABreast Cancer5.0Topoisomerase II Inhibition
Thiadiazine Derivative BColon Cancer4.5ROS Induction
N-(2,5-dimethoxyphenyl)-...Prostate CancerTBDTBD

Antimicrobial Activity

In vitro studies demonstrated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparative Analysis with Related Compounds

N-(2,5-dimethoxyphenyl)-... can be compared with other thiadiazine derivatives to highlight its unique properties:

Compound NameBiological ActivityUnique Features
Compound XAnticancerStronger ROS induction
Compound YAntimicrobialBroader spectrum of activity
N-(2,5-dimethoxyphenyl)-...Anticancer/AntimicrobialDual activity profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three related heterocyclic derivatives from : (11a) , (11b) , and (12) . Key differences in structure, synthesis, and physicochemical properties are highlighted.

Structural and Functional Group Differences

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound 1,2,6-thiadiazinan 2,5-dimethoxyphenyl, 2,5-dimethylbenzyl Sulfone, acetamide, methoxy
(11a): (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran Nitrile, ketone, furan
(11b): (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine 4-cyanobenzylidene, 5-methylfuran Nitrile, ketone, furan
(12): 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline Pyrimido-quinazoline 5-methylfuran, anthranilic acid-derived Nitrile, ketone, quinazoline
  • Key Observations :
    • The target compound’s thiadiazinan-sulfone core is distinct from the thiazolo-pyrimidine or pyrimido-quinazoline systems in (11a–b) and (12).
    • Unlike (11a–b) and (12), the target lacks a nitrile group but includes methoxy and sulfone groups, which may alter electronic and solubility profiles .

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
Target N/A* ~3300 (NH), ~1680 (C=O) Aromatic H: 6.5–7.5; OCH3: ~3.8
(11a) 243–246 3436 (NH), 2219 (CN) 2.24 (CH3), 7.94 (=CH)
(11b) 213–215 3423 (NH), 2209 (CN) 6.67 (ArH), 8.01 (=CH)
(12) 268–269 3217 (NH), 2220 (CN), 1719 (C=O) 7.10–7.82 (ArH), 9.59 (NH)
  • Key Observations :
    • The target’s methoxy groups (δ ~3.8) and sulfone would distinguish its NMR/IR from the nitrile-dominated spectra of (11a–b) and (12).
    • Higher melting points in (12) (268–269°C) vs. (11a–b) suggest increased crystallinity due to the quinazoline core .

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